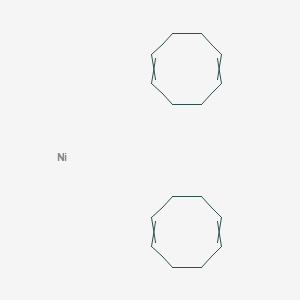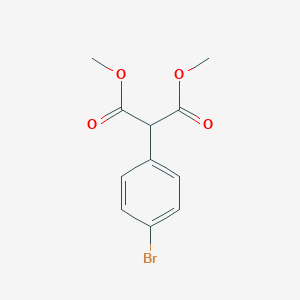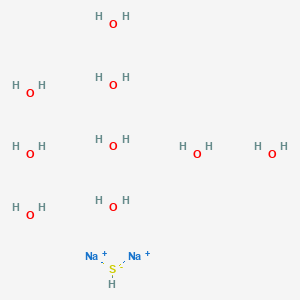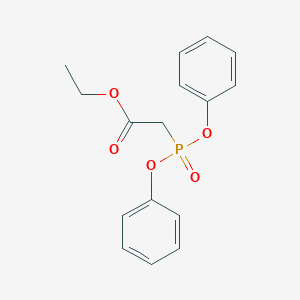![molecular formula C15H24N2OS B103990 N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide CAS No. 16531-19-4](/img/structure/B103990.png)
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide: is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide typically involves the reaction of 4-amino-N-(2-diethylaminoethyl)benzamide with appropriate reagents under controlled conditions. One common method involves the use of sodium tetraphenylborate in deionized water at room temperature to form an ion-associate complex . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has been studied for its potential biological activities, including antibacterial properties. It has shown activity against various bacterial strains, making it a candidate for further research in antimicrobial drug development .
Medicine: In medicine, derivatives of benzamides are known for their therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA methyltransferase, modulating gene expression and epigenetic regulation . Additionally, it may block sodium channels, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Procainamide: A well-known benzamide derivative used as an antiarrhythmic agent.
Metoclopramide: Another benzamide derivative used as an antiemetic and gastroprokinetic agent.
Uniqueness: Its ability to form ion-associate complexes and its antibacterial properties set it apart from other benzamide derivatives .
Eigenschaften
CAS-Nummer |
16531-19-4 |
|---|---|
Molekularformel |
C15H24N2OS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(5-2)12-11-16-15(19)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
SKSRWOIZZAZJAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
Isomerische SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)S |
Kanonische SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
Key on ui other cas no. |
16531-19-4 |
Synonyme |
N-[2-(Diethylamino)ethyl]-p-ethoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















